molecular formula C24H29N3O5 B2361390 ethyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 848214-62-0

ethyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2361390
CAS No.: 848214-62-0
M. Wt: 439.512
InChI Key: YTDFTSCHDVKJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including ester groups, a pyrrole ring, and a dimethylamino group. These functional groups could potentially give the compound interesting chemical properties, such as reactivity with acids and bases, and the ability to participate in various types of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structures of complex organic compounds .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the ester groups, the pyrrole ring, and the dimethylamino group . It could potentially undergo reactions like ester hydrolysis, electrophilic aromatic substitution on the pyrrole ring, or reactions involving the dimethylamino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by factors like its molecular structure, the functional groups it contains, and its degree of crystallinity .

Scientific Research Applications

Metabolism and Toxicokinetics

  • Metabolic Pathways : Research on compounds like N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (a molecule with a similarly complex structure) highlights the importance of understanding metabolic pathways, including oxidative metabolism and the formation of metabolites. These studies underscore the potential for diverse biotransformation reactions, which can provide insights into detoxication processes and bioavailability in humans (McCrystal et al., 1999); (Schofield et al., 1999).

  • Toxicokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) of complex organic compounds is crucial. For instance, ethyl tert-butyl ether (ETBE) studies provide insights into respiratory uptake, exhalation rates, and the potential for systemic circulation through binding to serum proteins. These findings are critical for assessing exposure risks and the pharmacokinetic profiles of substances (Nihlen et al., 1998).

Biomonitoring and Exposure Assessment

  • Biomarkers of Exposure : The identification and quantification of metabolites in biological matrices (e.g., urine, blood) serve as biomarkers for exposure assessment. Studies have highlighted the use of specific metabolites to monitor exposure to environmental contaminants and substances, providing a basis for understanding the potential health impacts of novel compounds (Silva et al., 2006).

  • Environmental and Health Implications : Research into the environmental exposure to substances like di(2-ethylhexyl)phthalate (DEHP) and its metabolites emphasizes the importance of assessing the broader implications of chemical exposure on human health. These studies can guide regulations, safety measures, and public health policies to mitigate adverse effects (Latini et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it has interesting biological activity, it could be studied further as a potential drug .

Properties

IUPAC Name

ethyl 4-[(E)-[1-[2-(dimethylamino)ethyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-6-32-24(31)19-14(2)17(15(3)25-19)21(28)18-20(16-10-8-7-9-11-16)27(13-12-26(4)5)23(30)22(18)29/h7-11,20,25,28H,6,12-13H2,1-5H3/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVRBAZUTFQDEZ-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=C(N1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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